

# Bioactivity Comparison of Robinin

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## Compound Focus: Robinin

CAS No.: 301-19-9

Cat. No.: S541733

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The table below summarizes the key experimental findings on **Robinin's** bioactivity across different disease models.

Disease Model	Biological Effects	Key Molecular Targets	Experimental Models (Cell Lines/Animals)	Effective Concentrations/Doses
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| **Pancreatic Cancer** [1] | Inhibits cell proliferation and migration; attenuates EMT and inflammation. | TLR2, PI3k-p85 $\alpha$ , p-AKT,  $\alpha$ -SMA, snail, IL-6, TNF- $\alpha$  [1] | Mia-PACA2 and PANC-1 cell lines; Mouse model [1] | **In vitro:** 1  $\mu$ M [1] **In vivo:** 50 mg/kg (mouse) [1] | | **Myocardial Injury (ISO-induced)** [2] | Reduces oxidative stress, ER stress, and apoptosis; improves cell survival. | ER stress-mediated apoptosis proteins (e.g., CHOP) [2] | H9c2 cardiomyocytes; Male Sprague-Dawley rats [2] | **In vitro:** 50  $\mu$ g/mL [2] **In vivo:** Data not fully specified in results | | **Myocardial Ischemia/Reperfusion (MI/RI)** [3] | Activates anti-oxidative pathway, reduces cardiac injury in hypercholesterolemic conditions. | Akt, GSK3 $\beta$ , Fyn, Nrf2, HO-1 [3] | Male Sprague-Dawley rats with induced hypercholesterolemia [3] | **In vivo:** 50 mg/kg (rat) [3] |

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key experiments.

- **Cell Proliferation (CCK-8 Assay)**

- **Cell Lines:** Mia-PACA2 and PANC-1 pancreatic cancer cells.
- **Procedure:** Cells were seeded in 96-well plates, pre-starved, and then treated with **Robinin** (500 nM to 10  $\mu$ M) for 24 hours. After incubation, CCK-8 solution was added, and absorbance was measured at 450 nm. For proliferation curves, cells were treated with 1  $\mu$ M **Robinin**, and absorbance was measured at 24, 48, and 72 hours [1].

- **Wound Healing (Migration) Assay**

- **Procedure:** Pancreatic cancer cells were grown to 100% confluence, and a scratch was made. The cells were then cultured with serum-free medium containing 1  $\mu$ M **Robinin** for 24 hours. Images were taken at 0 and 24 hours, and migration distance was measured with ImageJ software [1].

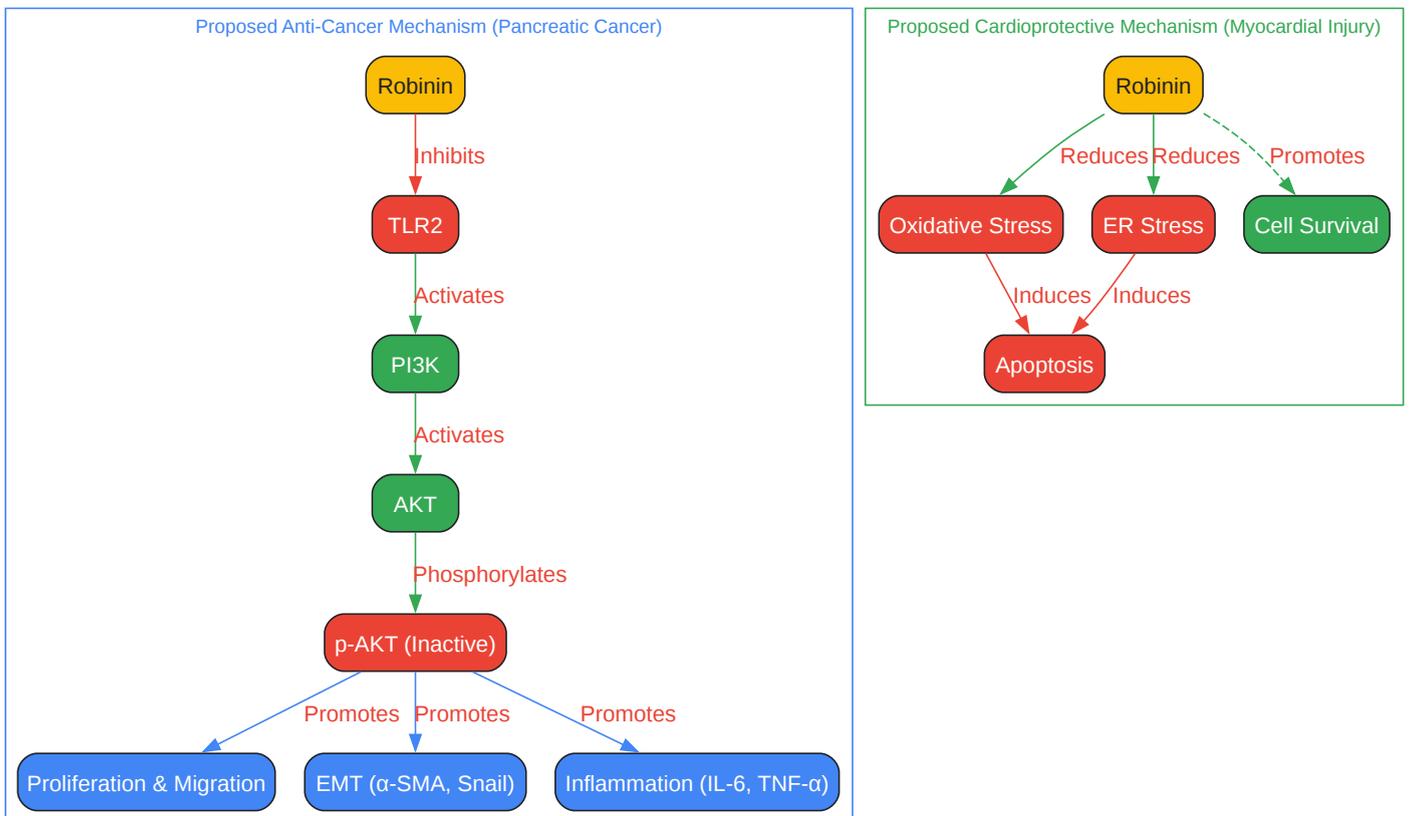
- **In Vivo Cardioprotection Model**

- **Animal Model:** Male Sprague-Dawley rats with hypercholesterolemia induced by a 2% cholesterol diet for 8 weeks.
- **Dosing: Robinin** (50 mg/kg body weight) was administered orally for the final two weeks of the diet regimen. Myocardial ischemia/reperfusion injury was then induced, and cardiac function parameters like LVDP and LVEDP were recorded [3].

## Signaling Pathways of Robinin's Bioactivity

**Robinin** exerts its effects through distinct signaling pathways in different disease contexts. The diagram below illustrates the two key mechanisms identified in the search results.

Robinin Signaling Pathways in Cancer and Cardioprotection



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The diagrams illustrate that **Robinin**'s mechanisms are context-dependent. In pancreatic cancer, it primarily acts as an **inhibitor of the TLR2-PI3k-AKT pathway** [1]. In contrast, its cardioprotective effects are

mainly linked to the **reduction of oxidative and endoplasmic reticulum (ER) stress**, thereby inhibiting apoptosis [2] [3].

## Compound Background and Research Status

- **Chemical Profile: Robinin** ( $C_{33}H_{40}O_{19}$ ) is a flavonoid glycoside with a molecular weight of 740.66 g/mol, chemically derived from kaempferol [4] [5].
- **Current Status:** It is crucial to note that despite promising preclinical results, **Robinin** currently has **no approved therapeutic or pharmacological use in humans** [4]. All findings discussed here are from experimental research.

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## References

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To cite this document: Smolecule. [Bioactivity Comparison of Robinin]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541733#robinin-bioactivity-comparison]

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